methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate
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Overview
Description
Methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate is a useful research compound. Its molecular formula is C18H16N2O4 and its molecular weight is 324.336. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Material Science
Cyclization Reactions : A study by Ukrainets et al. (2014) on related compounds demonstrated the cyclization of methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate in the presence of bases, resulting in 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This highlights the compound's potential in synthesizing heterocyclic compounds which are crucial in pharmaceuticals and agrochemicals (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Liquid Crystal Research : Research on non-symmetric dimers, including those similar to the queried compound, indicates their utility in studying mesophase behavior, particularly in creating materials with enantiotropic nematic phases. This has implications for developing advanced materials for displays and optical devices (Yeap, Osman, & Imrie, 2015).
Optical Storage and Polymer Science : A study on azo polymers, including compounds with similar structural features, discusses their application in reversible optical storage. The cooperative motion of polar side groups in amorphous polymers, leading to photoinduced birefringence, underlines the compound's potential in creating high-density optical storage media and smart materials (Meng, Natansohn, Barrett, & Rochon, 1996).
Pharmacology and Drug Development
- Antifolate Properties : Compounds structurally similar to the queried molecule have been investigated for their antifolate properties, indicating potential applications in cancer therapy. The synthesis and evaluation of these compounds, such as 5,10-ethano-5,10-dideazaaminopterin, show promise in inhibiting dihydrofolate reductase, a key target in chemotherapy (Degraw, Christie, Colwell, & Sirotnak, 1992).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[2-[N-(cyanomethyl)anilino]-2-oxoethoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-23-18(22)14-7-9-16(10-8-14)24-13-17(21)20(12-11-19)15-5-3-2-4-6-15/h2-10H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQRJSIMYXXXTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC(=O)N(CC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.